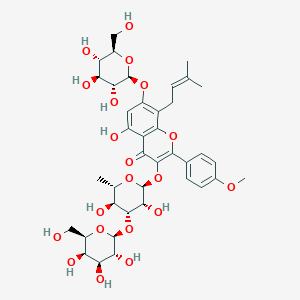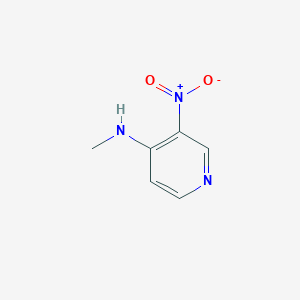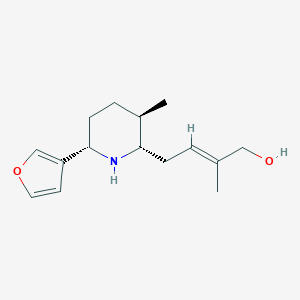
Nuphamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nuphamine is a synthetic peptide that has gained attention in scientific research due to its potential to be used as a therapeutic agent. It is a cyclic peptide consisting of 12 amino acids and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of nuphamine is not fully understood, but it is believed to interact with the bacterial cell membrane and disrupt its integrity. This leads to leakage of intracellular components and ultimately cell death. Additionally, nuphamine may interact with host cells and modulate immune responses.
Biochemical and Physiological Effects
Nuphamine has been shown to have various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS) in bacterial cells, which can lead to oxidative stress and cell death. Additionally, nuphamine can inhibit biofilm formation, which is a common mechanism of bacterial resistance to antibiotics. In terms of physiological effects, nuphamine has been shown to reduce inflammation in animal models of sepsis and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using nuphamine in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. Additionally, nuphamine has been shown to have low toxicity to mammalian cells, which is important for its potential use as a therapeutic agent. However, one limitation of using nuphamine in lab experiments is its relatively low stability in aqueous solutions, which can affect its potency.
Orientations Futures
There are several future directions for the research on nuphamine. One area of interest is the development of nuphamine-based antibiotics that can overcome bacterial resistance mechanisms. Additionally, further studies are needed to elucidate the mechanism of action of nuphamine and its interaction with host cells. Finally, the optimization of the synthesis method and the improvement of the stability of nuphamine in aqueous solutions can lead to its potential use as a therapeutic agent.
Conclusion
In conclusion, nuphamine is a synthetic peptide that has gained attention in scientific research due to its potential to be used as a therapeutic agent. Its broad-spectrum antimicrobial activity and anti-inflammatory properties make it a potential candidate for the development of new antibiotics. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method and stability.
Méthodes De Synthèse
The synthesis of nuphamine involves solid-phase peptide synthesis (SPPS) using a resin-bound amino acid. The peptide bond formation is catalyzed by a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt). After the synthesis is complete, the peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Nuphamine has been studied for its potential use as a therapeutic agent in various fields of research. It has been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, nuphamine has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
1630-49-5 |
|---|---|
Nom du produit |
Nuphamine |
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-11(9-17)3-5-14-12(2)4-6-15(16-14)13-7-8-18-10-13/h3,7-8,10,12,14-17H,4-6,9H2,1-2H3/b11-3+/t12-,14+,15+/m1/s1 |
Clé InChI |
VACAXMGPQVSASV-WUNAARAWSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](N[C@H]1C/C=C(\C)/CO)C2=COC=C2 |
SMILES |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
SMILES canonique |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



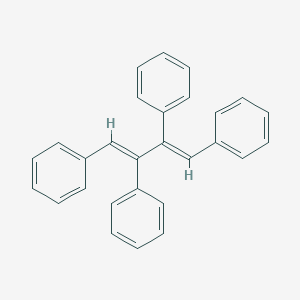



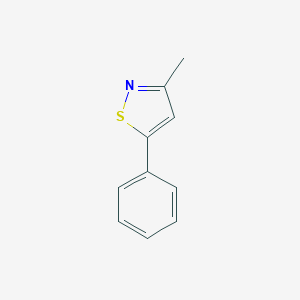
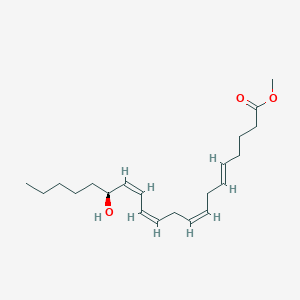
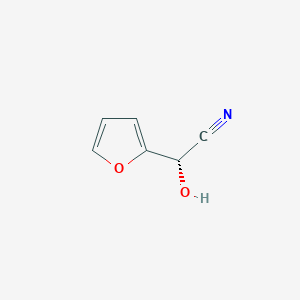
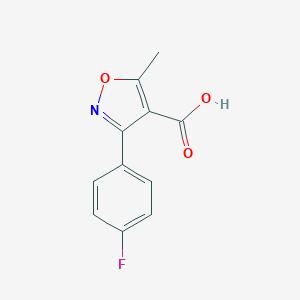
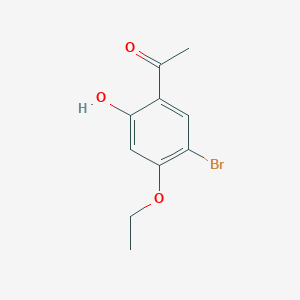
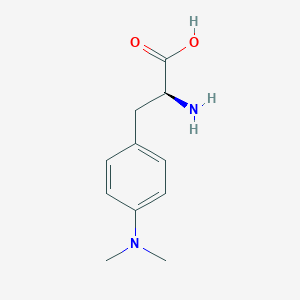

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
